Ethyl 2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate
Description
Ethyl 2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a benzoxazine core fused with pyrazole and piperidine moieties. Its structure integrates a spiro junction at the piperidine ring, conferring conformational rigidity that may enhance binding specificity in biological systems.
Properties
IUPAC Name |
ethyl 2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-2-28-22(27)25-14-12-23(13-15-25)26-20(18-10-6-7-11-21(18)29-23)16-19(24-26)17-8-4-3-5-9-17/h3-11,20H,2,12-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWPVSOQCUIXOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate (CAS Number: 899727-39-0) is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 391.5 g/mol. The compound features a unique spiro structure that contributes to its distinct chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H25N3O3 |
| Molecular Weight | 391.5 g/mol |
| CAS Number | 899727-39-0 |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, spiro compounds have been explored for their ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. Research suggests that these compounds may interfere with cell signaling pathways critical for cancer progression.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific molecular targets such as enzymes or receptors involved in tumorigenesis. Additionally, its spiro structure may enhance binding affinity to these targets.
Antimicrobial Activity
There is emerging evidence suggesting that this compound may also possess antimicrobial properties. Similar spiropyrazole derivatives have demonstrated effectiveness against various bacterial strains and fungi. The potential for this compound to act as an antimicrobial agent warrants further exploration.
Study on Anticancer Activity
A recent study investigated the anticancer effects of spiro compounds derived from benzo[e]pyrazole on breast cancer cell lines. The findings revealed that these compounds induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2. This compound showed comparable efficacy in inhibiting cell proliferation.
Antimicrobial Efficacy Assessment
Another study focused on the antimicrobial activity of related spiropyrazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that these compounds inhibited bacterial growth significantly at low concentrations. The mechanism was attributed to disruption of bacterial cell wall synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related spiroheterocycles, focusing on synthesis, physicochemical properties, and biological activities.
Key Observations
Structural Flexibility vs. Substituents such as ethoxyphenyl (in ) or dibenzo[b,f]thiepin (in ) influence lipophilicity and electronic properties, altering solubility and metabolic stability.
Biological Activity: Spiroindolin-2-one derivatives () exhibit notable antimicrobial activity (MIC: 50–250 μg/mL), likely due to the indole moiety’s planar aromaticity. The target compound’s piperidine and ethyl carboxylate groups may enhance membrane penetration, though direct activity data is lacking.
Spectroscopic Signatures :
- The ethyl carboxylate group in the target compound would show characteristic IR absorption at ~1700 cm⁻¹ (C=O stretch) and ¹H NMR signals for the ethyl group (δ 1.2–1.4 ppm), similar to compound 14 .
Preparation Methods
Synthesis of the Pyrazolo-Oxazine Precursor
The pyrazolo-oxazine moiety is constructed through a [3+2] cycloaddition between a nitrile imine and an oxazine derivative. A representative protocol involves:
Generation of nitrile imine :
Cycloaddition with oxazine :
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Hydrazone formation | Phenylhydrazine, EtOH, reflux, 6 h | 78% |
| Nitrile imine generation | Pb(OAc)$$4$$, CH$$2$$Cl$$_2$$, rt, 2 h | 92% |
| Cycloaddition | 1,3-Oxazine-4-one, Et$$_3$$N, THF, 0°C, 4 h | 65% |
Spirocyclization with Piperidine
The spiro junction is established via a nucleophilic aromatic substitution (SNAr) reaction:
Functionalization of piperidine :
- Piperidine is treated with ethyl chloroformate in the presence of K$$2$$CO$$3$$ to yield N-ethoxycarbonyl piperidine.
Spiro ring formation :
Optimization Insight :
- Substituting toluene with dimethylformamide (DMF) reduces steric hindrance, improving yield from 58% to 72%.
Convergent Synthesis via Preformed Intermediates (Approach B)
Independent Synthesis of Pyrazolo-Oxazine and Piperidine Modules
Pyrazolo-oxazine module :
- Prepared via Ullmann coupling between 2-iodophenol and a pyrazole boronic ester, followed by oxazine ring closure using BF$$3$$-Et$$2$$O.
Piperidine-ethyl carboxylate module :
Spirocyclization via Transition Metal Catalysis
A palladium-catalyzed coupling reaction links the two modules:
- Conditions : Pd(OAc)$$2$$ (5 mol%), Xantphos (10 mol%), Cs$$2$$CO$$_3$$, dioxane, 100°C, 24 h.
- Yield : 68% after column chromatography (SiO$$_2$$, hexane/EtOAc 4:1).
Comparative Efficiency :
| Method | Catalyst | Yield | Purity (HPLC) |
|---|---|---|---|
| Approach A | Mitsunobu | 72% | 95% |
| Approach B | Pd(OAc)$$_2$$ | 68% | 93% |
Alternative Pathways and Novel Methodologies
Photochemical Spirocyclization
A patent-pending method employs UV irradiation (254 nm) to induce radical-mediated spirocyclization:
Enzymatic Resolution
Lipase-mediated kinetic resolution (Candida antarctica) separates racemic spiro intermediates:
- Conditions : Vinyl acetate, hexane, 37°C, 48 h.
- Outcome : 99% ee for (R)-enantiomer; 45% conversion.
Analytical Characterization and Validation
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the spirocyclic structure (Figure 1):
- Bond angles : Spiro C–N–C = 109.5°, consistent with tetrahedral geometry.
- Packing : π-Stacking interactions between phenyl groups stabilize the lattice.
Industrial-Scale Considerations and Challenges
Purification Challenges
Catalytic Poisoning
- Problem : Pd catalyst deactivation by piperidine amines.
- Mitigation : Use of N-protected piperidine (e.g., Boc) during coupling, followed by deprotection with TFA.
Q & A
Q. What are the key synthetic routes for constructing the spiro[benzo[e]pyrazolo-oxazine-piperidine] core of this compound?
The synthesis typically involves multi-step reactions, including cyclization and functionalization. A common approach involves:
- Ortho-metalation : Using t-BuLi to induce ortho-metalation of N-Boc anilines, followed by reaction with ketones (e.g., piperidin-3-one) to form spirocyclic intermediates .
- Decarboxylative fragmentation : Labile intermediates are converted into spirocycles under controlled acidic conditions .
- Microwave-assisted techniques : These can enhance reaction efficiency and yield compared to traditional thermal methods .
Q. Which spectroscopic methods are most effective for structural characterization?
- NMR spectroscopy : Critical for confirming regiochemistry and stereochemistry, particularly for distinguishing spiro-junction protons and piperidine/oxazine ring conformations .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and fragmentation patterns, especially for complex heterocycles .
- X-ray crystallography : Resolves ambiguities in 3D conformation, as demonstrated in related spirooxindole derivatives .
Q. How does the presence of the ethyl carboxylate group influence reactivity?
The ethyl ester acts as a directing group in cyclization reactions and can be hydrolyzed post-synthesis to generate carboxylic acid derivatives for further functionalization. Solvent choice (e.g., DCE/HFIP mixtures) significantly impacts reaction kinetics and selectivity during ester group transformations .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in spirocyclic syntheses?
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization rates, while mixed solvents (e.g., DCE/HFIP) improve solubility of intermediates .
- Catalyst selection : Ruthenium-based catalysts (e.g., Ru(dtbbpy)₃₂) facilitate decarboxylative cross-couplings with higher regioselectivity .
- Temperature control : Microwave-assisted synthesis reduces side reactions (e.g., ring-opening) by enabling rapid heating/cooling cycles .
Q. What strategies resolve contradictions in biological activity data across studies?
- Comparative MIC analysis : For antitubercular activity, structure-activity relationship (SAR) studies on analogs (e.g., 4-Cl substitution) reveal that minor structural changes drastically alter potency (e.g., MIC = 12.5 µg/mL vs. 0.2 µg/mL for isoniazid) .
- Conformational analysis : Computational modeling (e.g., DFT) can correlate 3D spiro-junction geometry with bioactivity discrepancies .
Q. How can the spiro-oxazine core be modified to enhance target selectivity?
- Functional group introduction : Substituents like halogens (Cl, Br) at the benzo ring improve binding to hydrophobic enzyme pockets, as seen in antitubercular analogs .
- Piperidine ring substitution : Introducing electron-withdrawing groups (e.g., carboxylates) modulates basicity and membrane permeability .
Methodological Recommendations
- Contradiction analysis : Cross-validate biological data using orthogonal assays (e.g., enzymatic vs. cellular) to rule out assay-specific artifacts .
- Synthetic scalability : Prioritize microwave-assisted protocols for rapid library generation, ensuring reproducibility via controlled temperature gradients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
